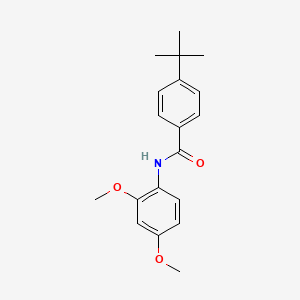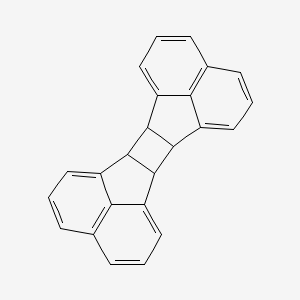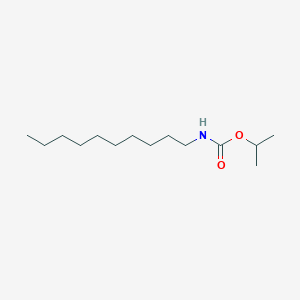
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate is a complex organic compound with the molecular formula C24H29NO5 and a molecular weight of 411.502 g/mol . This compound is known for its unique structural features, which include a benzoate ester linked to an acrylamide moiety substituted with methoxy and pentyloxy groups on the phenyl ring.
Métodos De Preparación
The synthesis of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the acrylamide intermediate, which is then coupled with the benzoate ester under specific reaction conditions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine or alcohol, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of electron-donating groups like methoxy and pentyloxy. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects . The pathways involved often depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate can be compared with similar compounds such as:
Ethyl 4-((3-(4-methoxyphenyl)acryloyl)amino)benzoate: Lacks the pentyloxy group, which may affect its hydrophobic interactions and overall activity.
Methyl 2-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
Propiedades
Fórmula molecular |
C24H29NO5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C24H29NO5/c1-4-6-7-16-30-21-14-8-18(17-22(21)28-3)9-15-23(26)25-20-12-10-19(11-13-20)24(27)29-5-2/h8-15,17H,4-7,16H2,1-3H3,(H,25,26)/b15-9+ |
Clave InChI |
YBVJVSALSNYMNL-OQLLNIDSSA-N |
SMILES isomérico |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993553.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11993566.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11993613.png)

![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
